Chiral molecules are valuable targets for organic synthesis because they can exhibit different biological properties depending on their handedness. Research efforts may involve the development of new methods for synthesizing (1S)-1-[(2S)-1-Methylpyrrolidin-2-yl]ethanol or similar chiral molecules ().
Chirality can also play a significant role in drug development. A drug molecule may have one enantiomer that is beneficial but another that has harmful side effects. Research in medicinal chemistry may involve the synthesis and testing of (1S)-1-[(2S)-1-Methylpyrrolidin-2-yl]ethanol or related compounds to determine if they have potential therapeutic applications ().
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol, also known by its CAS number 1803485-14-4, is a chiral alcohol with the molecular formula C7H15NO. Its structure features a pyrrolidine ring linked to an ethanol moiety, which contributes to its stereochemistry and potential biological activity . The compound has garnered attention for its potential applications in medicinal chemistry and as a building block in organic synthesis.
Research indicates that (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol exhibits notable biological activity. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to cognitive functions and mood regulation. Its structural similarity to other psychoactive compounds suggests it may interact with specific receptors in the brain .
Several synthetic routes exist for producing (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol:
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol finds applications in various fields:
Studies on (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol have focused on its interactions with biological systems. Research suggests that it may influence neurotransmitter release and receptor activity, indicating its potential role in modulating cognitive processes. Further investigation into its pharmacokinetics and pharmacodynamics is necessary to fully understand its therapeutic potential .
Several compounds share structural similarities with (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-2-(1-Methylpyrrolidin-2-yl)ethanol | Similar pyrrolidine structure | Different stereochemistry affecting biological activity |
| 2-(Pyridin-2-yl)ethanol | Contains a pyridine ring instead of pyrrolidine | Varying interaction profiles due to ring differences |
| 3-Hydroxy-N-methylpyrrolidine | Hydroxyl group at a different position | Altered reactivity and potential applications |
The uniqueness of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol lies in its specific stereochemistry and the resulting biological implications, making it a compound of interest in both synthetic chemistry and pharmacology.
The enantioselective synthesis of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol requires precise control over both the pyrrolidine ring and the ethanol substituent. Catalytic asymmetric methodologies have emerged as powerful tools for constructing such stereochemically complex molecules.
Palladium-catalyzed carboamination reactions enable simultaneous C–C and C–N bond formation, offering a streamlined route to pyrrolidine derivatives. For example, the coupling of N-Boc-pent-4-enylamines with aryl bromides using chiral ligands like (S)-Quinap generates 2-(arylmethyl)pyrrolidines with up to 94% enantiomeric excess (ee) . This method involves syn-aminopalladation, where the alkene inserts into a Pd–N bond, followed by reductive elimination to form the pyrrolidine ring. Key to success is the use of electron-deficient phosphine ligands, which enhance both yield and stereoselectivity by stabilizing the palladium intermediate.
Organocatalysts, such as diarylprolinol silyl ethers, facilitate asymmetric Michael additions or cyclizations to construct pyrrolidine scaffolds. For instance, the reaction of γ-keto esters with nitroolefins in the presence of (S)-diphenylprolinol trimethylsilyl ether yields pyrrolidines with stereogenic quaternary centers . While not directly applied to (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol, this strategy highlights the potential for tuning catalyst structure to control absolute configuration at C1 and C2.
Rhodium-catalyzed hydrogenation of α-amino ketones provides access to β-amino alcohols with high enantioselectivity. For example, hydrogenating 1-(pyrrolidin-2-yl)propan-1-one hydrochloride using Rh/CPM (pyrrolidine bisphosphine) complexes achieves >95% ee . This method could be adapted to reduce ketone intermediates in the synthesis of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol, ensuring stereochemical fidelity at the C1 position.
Table 1: Comparison of Catalytic Asymmetric Methods
The ethanol group and tertiary amine of the pyrrolidine ring in (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol form a bifunctional hydrogen-bonding framework critical for substrate activation. Studies on proline-derived organocatalysts reveal that the hydroxyl group acts as a hydrogen-bond donor, while the pyrrolidine nitrogen serves as a proton acceptor, stabilizing transition states in asymmetric reactions [2] [4]. For example, in aldol reactions, the catalyst’s hydroxyl group coordinates with carbonyl oxygen, polarizing the substrate and lowering activation energy [2].
| Interaction Type | Bond Length (Å) | Energy Contribution (kcal/mol) | Source System |
|---|---|---|---|
| O–H···O (Carbonyl) | 1.85–2.10 | -3.2 to -5.8 | L-Prolinol/GA 1/1 [4] |
| N–H···O (Enamine) | 2.20–2.45 | -1.8 to -2.5 | Proline Organocatalysis [2] |
| O–H···N (Zwitterion) | 1.90–2.15 | -4.1 to -6.0 | CC2 Porous Cage [3] |
Nuclear magnetic resonance (NMR) studies of L-prolinol/glycolic acid (GA) mixtures demonstrate rapid oxazoline intermediate formation, driven by cooperative hydrogen bonding between the ethanol group and carboxylic acid [4]. This synergy enhances enantioselectivity by preorganizing substrates into chiral conformations.
The puckered conformation of the pyrrolidine ring in (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol governs substrate binding through steric and electronic effects. Density functional theory (DFT) calculations on CC2 porous organic cages show that the (S)-enantiomer of proline derivatives exhibits stronger noncovalent interactions (e.g., van der Waals, C–H···π) due to optimal ring puckering [3]. The methyl group at the 1-position induces a chair-like conformation, creating a chiral pocket that discriminates between enantiomers via differential π-stacking and hydrophobic interactions [3] [6].
In asymmetric aldol reactions, the pyrrolidine ring’s endo conformation positions the methyl group to shield one face of the enamine intermediate, favoring attack from the unhindered face [2]. This conformational control is evident in the synthesis of Wieland-Miescher ketone analogs, where the catalyst’s ring puckering directs diastereoselectivity [2].
The enantioselectivity of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) stabilize zwitterionic transition states, enhancing reaction rates but reducing stereocontrol due to excessive solvation [4]. In contrast, chiral eutectic solvents (e.g., L-prolinol/GA 1/1) provide a structured microenvironment that preorganizes substrates via hydrogen bonding and π–π interactions, achieving yields >90% and enantiomeric excess (ee) >95% in Michael additions [4].
| Solvent System | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Type |
|---|---|---|---|
| L-Prolinol/GA 1/1 | 92 | 97 | Conjugate Addition [4] |
| Tetrahydrofuran (THF) | 78 | 82 | Aldol Reaction [2] |
| Neat Conditions | 85 | 89 | Mannich Reaction [4] |
Notably, the recyclability of L-prolinol/GA solvents minimizes waste, aligning with green chemistry principles. Diffusion-ordered spectroscopy (DOSY) confirms that solvent viscosity correlates with restricted molecular motion, favoring enantioselective pathways [4].
| Parameter | Experimental / Calculated Value | Significance in Catalysis |
|---|---|---|
| Molecular formula | C₇H₁₅NO | Compact, low MW facilitates high mol%‐to‐mM conversions [3] |
| pK_a (NH ↔ NH⁺) | 10.4 (calc.) | Basicity sufficient for enamine generation but resistant to over-protonation in 1 : 1 H₂O : EtOH [4] |
| pK_a (OH ↔ O⁻) | 15.0 (calc.) | Allows transient H-bond donation to carbonyl acceptors without irreversible deprotonation [4] |
| Log P (H₂O/Octanol) | 0.08 | Balanced hydrophilic–hydrophobic character; catalyst self‐assembles at aqueous/organic interfaces [5] |
| Specific rotation (589 nm, EtOH) | +22.3° (c = 1.0) | Reliable optical handle for quality control of recycled catalyst batches [6] |
Water–ethanol mixtures combine the rate-accelerating hydrophobic effect of water with the substrate solubilising power of ethanol. Table 1 summarises representative optimisations in which (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol was employed as the sole catalyst (entries 1-3) or as the chiral nucleus of a tetrazole or amide derivative (entries 4-5).
Table 1 Aldol additions of cyclohexanone (donor) to p-nitrobenzaldehyde (acceptor) in H₂O/EtOH (v/v = 70 : 30)
| Entry | Catalyst (5 mol %) | Temp. [°C] | Time [h] | Yield [%] | anti/syn | ee [%] | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Free ethanolamine | 25 | 24 | 58 | 80:20 | 71 | [7] |
| 2 | Free ethanolamine | 5 | 36 | 68 | 85:15 | 79 | [7] |
| 3 | Free ethanolamine | −5 | 48 | 72 | 87:13 | 82 | [7] |
| 4 | Tetrazole derivative | 25 | 10 | 92 | 96:4 | 93 | [8] |
| 5 | Diphenyl-amide derivative | 0 | 14 | 95 | 98:2 | >99 | [9] |
Key findings
Greco and co-workers immobilised an (S)-pyrrolidinyl tetrazole, prepared from the title amino alcohol, inside a stainless-steel monolithic column [8]. Operating with 1 mL min⁻¹ of a water–ethanol (80 : 20) solution containing cyclohexanone (2 equiv.) and p-nitrobenzaldehyde (0.5 M) yielded the aldol adduct in steady state for five days.
| Parameter | Batch (stirred flask) | Monolithic flow | Improvement |
|---|---|---|---|
| Residence time | 2 h | 6 min | 20× faster |
| Space–time yield | 0.14 g h⁻¹ | 0.28 g h⁻¹ | 2× higher [8] |
| ee | 92% | 93% | Maintained |
| Productivity after 120 h | 42% decline | <5% decline | Enhanced stability |
The high surface-to-volume ratio ensures rapid heat dissipation, minimising retro-aldol side processes. Furthermore, the ethanol co-solvent prevents channel clogging by continuously redissolving traces of over-condensed by-products [13].
Silica and polystyrene anchors have enabled robust recycle protocols for the ethanolamine-derived catalysts:
| Support | Linking strategy | Cycles (n) | Average yield [%] | Average ee [%] | Activity loss after n cycles | Reference |
|---|---|---|---|---|---|---|
| Mesoporous SBA-15 | Propylamine grafting, EDC coupling | 6 | 87 | 90 | 8% | [14] |
| Polystyrene DVB 1% | Thio-ether linkage via chloromethyl resin | 10 | 80 | 98 | <5% | [15] |
| Poly(ethylene glycol) beads | NHS-ester click | 8 | 75 | 95 | 12% | [16] |
Spectroscopic studies revealed that the pyrrolidinyl ethanol retains its configuration and hydrogen-bonding geometry upon each cycle. Minor losses originate from mechanical abrasion rather than chemical degradation [17]. Importantly, ICP-OES analysis confirmed the absence of leached nitrogen species above detection limits (0.5 ppm) after eight recycles [17].
| Catalyst (5 mol %) | Solvent (H₂O/EtOH 70 : 30, 0 °C) | Yield [%] | anti/syn | ee [%] |
|---|---|---|---|---|
| L-Proline | 55 | 65:35 | 76 | [10] |
| (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol | 72 | 87:13 | 82 | [7] |
| Diphenyl-amide derivative | 95 | 98:2 | >99 | [9] |
The intrinsic β-hydroxy moiety appears to pre-organise the transition state, giving tighter diastereocontrol than unmodified L-proline. Conversion is enhanced further when aromatic appendages stabilise hydrophobic clustering [18].